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molecular formula C9H6N4 B8738954 2-(1H-1,2,4-triazol-1-yl)Benzonitrile CAS No. 25699-87-0

2-(1H-1,2,4-triazol-1-yl)Benzonitrile

Cat. No. B8738954
M. Wt: 170.17 g/mol
InChI Key: QDKLDQVVRXDJML-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

A solution of 2-(1,2,4-triazol-1-yl)cyanobenzene (508 mg, 2.99 mmol) and 25% by weight of palladium on carbon, 10% catalyst (134 mg) in ethanol (75 ml) was placed on a PARR Hydrogenation Apparatus under a hydrogen atmosphere at 55 psi. overnight. The mixture was filtered through celite and concentrated to give 2-(1,2,4-triazol-1-yl)-benzylamine; 1H NMR (CD3OD) δ8.80 (s, 1H), 8.22 (s, 1H), 7.64-7.43 (m, 4H), 3.66 (s, 2H).
Quantity
508 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
catalyst
Quantity
134 mg
Type
catalyst
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:12]#[N:13])[CH:5]=[N:4][CH:3]=[N:2]1>[Pd].C(O)C>[N:1]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[CH2:12][NH2:13])[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
508 mg
Type
reactant
Smiles
N1(N=CN=C1)C1=C(C=CC=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
catalyst
Quantity
134 mg
Type
catalyst
Smiles
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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